Trichlormethiazide Trichlormethiazide Trichlormethiazide is a short-acting, 3-dichloromethyl derivative of hydrochlorothiazide, belonging to the class of thiazide diuretics.
Trichlormethiazide, also known as naqua or aquazide, belongs to the class of organic compounds known as 1, 2, 4-benzothiadiazine-1, 1-dioxides. These are aromatic heterocyclic compounds containing a 1, 2, 4-benzothiadiazine ring system with two S=O bonds at the 1-position. Trichlormethiazide is a drug which is used in the treatment of oedema (including that associated with heart failure) and hypertension. Trichlormethiazide is considered to be a practically insoluble (in water) and relatively neutral molecule. Trichlormethiazide has been detected in multiple biofluids, such as urine and blood. Within the cell, trichlormethiazide is primarily located in the cytoplasm and membrane (predicted from logP). Trichlormethiazide can be converted into trichlormethiazide through the action of the enzyme solute carrier family 22 member 6. In humans, trichlormethiazide is involved in the metabolic disorder called the trichlormethiazide action pathway.
Trichlormethiazide is a benzothiadiazine, hydrogenated at positions 2, 3 and 4 and substituted with an aminosulfonyl group at C-7, a chloro substituent at C-6 and a dichloromethyl group at C-3 and with S-1 as an S,S-dioxide. A sulfonamide antibiotic, it is used as a diuretic to treat oedema (including that associated with heart failure) and hypertension. It has a role as a diuretic and an antihypertensive agent. It is a benzothiadiazine and a sulfonamide antibiotic.
Brand Name: Vulcanchem
CAS No.: 133-67-5
VCID: VC0545807
InChI: InChI=1S/C8H8Cl3N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16)
SMILES: C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl
Molecular Formula: C8H8Cl3N3O4S2
Molecular Weight: 380.7 g/mol

Trichlormethiazide

CAS No.: 133-67-5

Inhibitors

VCID: VC0545807

Molecular Formula: C8H8Cl3N3O4S2

Molecular Weight: 380.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Trichlormethiazide - 133-67-5

CAS No. 133-67-5
Product Name Trichlormethiazide
Molecular Formula C8H8Cl3N3O4S2
Molecular Weight 380.7 g/mol
IUPAC Name 6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Standard InChI InChI=1S/C8H8Cl3N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16)
Standard InChIKey LMJSLTNSBFUCMU-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl
Canonical SMILES C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl
Appearance Solid powder
Colorform CRYSTALS FROM METHANOL + ACETONE + WATER
WHITE, CRYSTALLINE POWDER
Melting Point 270 dec °C
Physical Description Solid
Description Trichlormethiazide is a short-acting, 3-dichloromethyl derivative of hydrochlorothiazide, belonging to the class of thiazide diuretics.
Trichlormethiazide, also known as naqua or aquazide, belongs to the class of organic compounds known as 1, 2, 4-benzothiadiazine-1, 1-dioxides. These are aromatic heterocyclic compounds containing a 1, 2, 4-benzothiadiazine ring system with two S=O bonds at the 1-position. Trichlormethiazide is a drug which is used in the treatment of oedema (including that associated with heart failure) and hypertension. Trichlormethiazide is considered to be a practically insoluble (in water) and relatively neutral molecule. Trichlormethiazide has been detected in multiple biofluids, such as urine and blood. Within the cell, trichlormethiazide is primarily located in the cytoplasm and membrane (predicted from logP). Trichlormethiazide can be converted into trichlormethiazide through the action of the enzyme solute carrier family 22 member 6. In humans, trichlormethiazide is involved in the metabolic disorder called the trichlormethiazide action pathway.
Trichlormethiazide is a benzothiadiazine, hydrogenated at positions 2, 3 and 4 and substituted with an aminosulfonyl group at C-7, a chloro substituent at C-6 and a dichloromethyl group at C-3 and with S-1 as an S,S-dioxide. A sulfonamide antibiotic, it is used as a diuretic to treat oedema (including that associated with heart failure) and hypertension. It has a role as a diuretic and an antihypertensive agent. It is a benzothiadiazine and a sulfonamide antibiotic.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life LIGHT-SENSITIVE, BUT STABLE IN AIR & HEAT
Solubility 800 mg/L (at 25 °C)
0.00 M
@ 25 °C: 0.8 MG/ML IN WATER; 21 MG/ML IN ETHANOL; 60 MG/ML IN METHANOL
1 G SOL IN ABOUT 10 ML ACETONE, 50 ML ALCOHOL, 5000 ML CHLOROFORM
4.15e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BRN 0629145; BRN0629145 BRN-0629145; Trichlormethiazide; Diurazida; Diurese
Reference 1: Takihata M, Nakamura A, Kondo Y, Kawasaki S, Kimura M, Terauchi Y. Comparison of Azelnidipine and Trichlormethiazide in Japanese Type 2 Diabetic Patients with Hypertension: The COAT Randomized Controlled Trial. PLoS One. 2015 May 4;10(5):e0125519. doi: 10.1371/journal.pone.0125519. eCollection 2015. PubMed PMID: 25938807; PubMed Central PMCID: PMC4418830.
2: Schulze S, Reinhardt S, Freese C, Schmitt U, Endres K. Identification of trichlormethiazide as a Mdr1a/b gene expression enhancer via a dual secretion-based promoter assay. Pharmacol Res Perspect. 2015 Feb;3(1):e00109. doi: 10.1002/prp2.109. Epub 2015 Jan 5. PubMed PMID: 25692026; PubMed Central PMCID: PMC4317239.
3: Hase M, Babazono T, Ujihara N, Uchigata Y. Comparison of spironolactone and trichlormethiazide as add-on therapy to renin-angiotensin blockade for reduction of albuminuria in diabetic patients. J Diabetes Investig. 2013 May 6;4(3):316-9. doi: 10.1111/jdi.12029. Epub 2013 Jan 24. PubMed PMID: 24843672; PubMed Central PMCID: PMC4015670.
4: Nishihara M, Hirooka Y, Sunagawa K. Combining irbesartan and trichlormethiazide enhances blood pressure reduction via inhibition of sympathetic activity without adverse effects on metabolism in hypertensive rats with metabolic syndrome. Clin Exp Hypertens. 2015;37(1):33-8. doi: 10.3109/10641963.2014.897719. Epub 2014 Mar 28. PubMed PMID: 24678944.
5: Ueda K, Makita N, Kawarazaki H, Fujiwara T, Unuma S, Monkawa T, Hayashi M, Fujita T. A novel compound heterozygous mutation of Gitelman's syndrome in Japan, as diagnosed by an extraordinary response of the fractional excretion rate of chloride in the trichlormethiazide loading test. Intern Med. 2012;51(12):1549-53. Epub 2012 Jun 15. PubMed PMID: 22728489.
6: Yoshii H, Mita T, Sato J, Kodama Y, Choi JB, Komiya K, Matsumoto K, Kanno R, Kawasumi M, Koyano H, Hirose T, Onuma T, Kawamori R, Watada H. Comparison of effects of azelnidipine and trichlormethiazide in combination with olmesartan on blood pressure and metabolic parameters in hypertensive type 2 diabetic patients. J Diabetes Investig. 2011 Nov 30;2(6):490-6. doi: 10.1111/j.2040-1124.2011.00135.x. PubMed PMID: 24843534; PubMed Central PMCID: PMC4014909.
7: Takahashi Y, Nishida Y, Nakayama T, Asai S. Adverse effect profile of trichlormethiazide: a retrospective observational study. Cardiovasc Diabetol. 2011 May 23;10:45. doi: 10.1186/1475-2840-10-45. PubMed PMID: 21605415; PubMed Central PMCID: PMC3118327.
8: Sato K, Dohi Y, Kojima M, Takase H, Suzuki S, Ito S. Antioxidative effects of thiazide diuretics in refractory hypertensive patients. A randomized crossover trial of chlortalidone and trichlormethiazide. Arzneimittelforschung. 2010;60(10):612-6. PubMed PMID: 21125811.
9: Teraoka R, Matsushima Y, Sugimoto I, Inoue K, Morita SY, Kitagawa S. Effect of pharmaceutical excipients on the stability of trichlormethiazide tablets under humid conditions. Chem Pharm Bull (Tokyo). 2009 Dec;57(12):1343-7. PubMed PMID: 19952441.
10: Ito O, Hasegawa Y, Sato K, Mitsui H, Yuda F, Sato H, Ito S, Kudo K. A case of exercise-induced acute renal failure in a patient with idiopathic renal hypouricemia developed during antihypertensive therapy with losartan and trichlormethiazide. Hypertens Res. 2003 Jun;26(6):509-13. PubMed PMID: 12862209.
11: Hanawa T, Maeda R, Muramatsu E, Suzuki M, Sugihara M, Nakajima S. New oral dosage form for elderly patients. III. Stability of trichlormethiazide in silk fibroin gel and various sugar solutions. Drug Dev Ind Pharm. 2000 Oct;26(10):1091-7. PubMed PMID: 11028224.
12: Honda T, Hamada M, Shigematsu Y, Matsumoto Y, Matsuoka H, Hiwada K. Effect of antihypertensive therapy on aortic distensibility in patients with essential hypertension: comparison with trichlormethiazide, nicardipine and alacepril. Cardiovasc Drugs Ther. 1999 Jul;13(4):339-46. PubMed PMID: 10516870.
13: Huonker M, Sorichter S, Schmidt-Trucksäss A, Irmer M, Staiger J, Keul J. Effectiveness of digitoxin versus trichlormethiazide/amiloride in congestive heart failure NYHA class II/III and sinus rhythm. Cardiovasc Drugs Ther. 1999 May;13(3):233-41. PubMed PMID: 10439886.
14: Shaikh B, Rummel N. Determination of trichlormethiazide in bovine milk by high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 1998 May 8;709(1):137-43. PubMed PMID: 9653935.
15: Takanohashi A, Tojo A, Kobayashi N, Yagi S, Matsuoka H. Effect of trichlormethiazide and captopril on nitric oxide synthase activity in the kidney of deoxycorticosterone acetate-salt hypertensive rats. Jpn Heart J. 1996 Mar;37(2):251-9. PubMed PMID: 8676552.
16: Lysaa RA, Giverhaug T, Wold HL, Aarbakke J. Inhibition of human thiopurine methyltransferase by furosemide, bendroflumethiazide and trichlormethiazide. Eur J Clin Pharmacol. 1996;49(5):393-6. PubMed PMID: 8866635.
17: Kähönen M, Mäkynen H, Arvola P, Wuorela H, Pörsti I. Arterial function after trichlormethiazide therapy in spontaneously hypertensive rats. J Pharmacol Exp Ther. 1995 Mar;272(3):1223-30. PubMed PMID: 7891337.
18: Ichikawa M, Wanaka M, Ohtsuji T, Akashi S, Machidera Y, Manno K, Nakamuta H, Koida M. Antihypertensive effects of a novel calcium antagonist, semotiadil fumarate (SD-3211), alone and in combination with enalapril or trichlormethiazide in spontaneously hypertensive rats. Biol Pharm Bull. 1994 Nov;17(11):1513-5. PubMed PMID: 7703975.
19: Kageyama S, Yamamoto J, Mimura A, Ishibashi K, Sakurai T, Yokota K, Isogai Y, Fujita T. Comparison of effects of nicardipine and trichlormethiazide on insulin sensitivity in hypertensive patients. Am J Hypertens. 1994 May;7(5):474-7. PubMed PMID: 8060584.
20: Sasaki J, Tominaga K, Saeki Y, Kawasaki K, Sumida I, Ikeda K, Kato Y, Doi Y, Gondo K, Saku K, et al. Effects of lisinopril and low-dose trichlormethiazide on lipoprotein metabolism in patients with mild to moderate hypertension. J Hum Hypertens. 1992 Jun;6(3):233-7. PubMed PMID: 1321248.
PubChem Compound 5560
Last Modified Nov 11 2021
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